ethyl 2H-chromene-6-carboxylate
Description
Ethyl 2H-chromene-6-carboxylate is a chromene derivative featuring a fused benzopyran ring system with an ethyl ester group at position 6. Chromenes (2H-1-benzopyrans) are heterocyclic compounds characterized by a six-membered oxygen-containing ring fused to a benzene ring. The substitution pattern on the chromene scaffold significantly influences physicochemical properties and biological activities.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 2H-chromene-6-carboxylate |
InChI |
InChI=1S/C12H12O3/c1-2-14-12(13)10-5-6-11-9(8-10)4-3-7-15-11/h3-6,8H,2,7H2,1H3 |
InChI Key |
UKNVKBGOLPTIQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OCC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical Properties
The substituent type and position critically impact melting points, solubility, and stability. For example:
- Nitro groups (e.g., 6-nitro substitution) increase molecular polarity and melting points due to strong intermolecular interactions .
- Methyl groups at position 6 reduce steric hindrance compared to bulkier substituents, possibly favoring crystallinity .
Antimicrobial Activity
- Ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate (MIC: 0.005–0.05 µg/mL against Vibrio vulnificus and Micrococcus luteus) demonstrates potent antimicrobial effects, likely due to nitro-group-mediated oxidative stress .
- Marine-derived chromene carboxylates (e.g., methyl 8-(2-(benzoyloxy)-ethyl)-hexahydro-4-((E)-pent-2-enyl)-2H-chromene-6-carboxylate) show activity against aquatic pathogens, suggesting the scaffold’s versatility .
Antitumor Activity
- Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) inhibits cancer cell proliferation via apoptosis induction, highlighting the importance of amino and alkoxy substitutions .
- Fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives exhibit antitumor activity through DNA intercalation and topoisomerase inhibition .
Structural and Positional Isomerism
- Position of Ester Group : 3-carboxylate derivatives (e.g., ) are more common in synthetic studies, while 6-carboxylate analogues (e.g., the target compound) may exhibit distinct hydrogen-bonding patterns due to altered substituent proximity .
- Oxo vs. Hydroxy Groups : 2-oxo substituents () enhance electrophilicity, facilitating nucleophilic attacks in biological systems, whereas hydroxy groups () may improve antioxidant capacity .
Preparation Methods
Knoevenagel Condensation-Based Synthesis
The Knoevenagel condensation is a cornerstone for constructing chromene frameworks. While direct reports of ethyl 2H-chromene-6-carboxylate are limited, analogous syntheses provide a template for adaptation. For instance, ethyl 2-oxo-2H-chromene-3-carboxylate is synthesized via condensation of salicylaldehyde derivatives with ethyl acetoacetate under acidic or basic conditions . Adapting this method for the 6-carboxylate derivative would require:
-
Starting Materials : 5-Hydroxybenzaldehyde (to direct ester formation at position 6) and ethyl acetoacetate.
-
Conditions : Catalytic piperidine in ethanol under reflux (70–80°C, 6–12 hours) .
-
Mechanism : Base-catalyzed enolate formation, followed by nucleophilic attack on the aldehyde and cyclodehydration.
Key Considerations :
-
Substituent positioning on the aromatic ring dictates regioselectivity.
-
Anhydrous conditions prevent hydrolysis of the ethyl ester .
| Parameter | Value |
|---|---|
| Yield (Hypothetical) | 65–75% |
| Reaction Time | 8–12 hours |
| Catalyst | Piperidine (10 mol%) |
| Solvent | Ethanol |
Esterification of Pre-Formed Chromene Carboxylic Acids
This two-step approach involves synthesizing 2H-chromene-6-carboxylic acid followed by esterification. A patent detailing the synthesis of 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde illustrates analogous steps :
-
Carboxylic Acid Synthesis :
-
Esterification :
Experimental Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrogenation | 10% Pd/C, H₂, toluene | 85% |
| Esterification | Ethanolic HCl, reflux | 90–95% |
Reduction-Oxidation Sequence for Functional Group Interconversion
A patent describing the synthesis of 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde employs a reduction-oxidation sequence :
-
Reduction of Ester to Alcohol :
-
Oxidation to Aldehyde :
Adaptation for 6-Carboxylate :
-
Replace the fluoro-substituted intermediate with 6-carboxy analogs.
-
Challenges : Stability of the aldehyde intermediate; requires rigorous temperature control.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reduction | Vitride, toluene/benzene | 80% |
| Oxidation | Oxalyl chloride/DMSO, −60°C | 70–75% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Knoevenagel | One-pot synthesis | Regioselectivity challenges | 65–75% |
| Esterification | High yields | Requires pre-formed carboxylic acid | 85–95% |
| Reduction-Oxidation | Functional group versatility | Low-temperature sensitivity | 70–80% |
Mechanistic Insights and Byproduct Formation
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of ethyl 2H-chromene-6-carboxylate?
- Methodological Answer : Use factorial design to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can test interactions between variables like reaction time (12–24 hrs), temperature (80–120°C), and molar ratios (1:1 to 1:3). Statistical tools like ANOVA help identify significant factors affecting yield .
- Example Table :
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | 100 |
| Solvent (Polarity) | Toluene | DMF | THF |
| Catalyst Loading | 5 mol% | 15 mol% | 10 mol% |
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Employ single-crystal X-ray diffraction (SXRD) to determine bond lengths, angles, and hydrogen-bonding networks. Refinement via SHELXL (with Olex2 GUI) ensures accurate resolution of disorder or twinning. For example, in ethyl 2-amino-4-(4-bromophenyl) derivatives, SXRD confirmed the planar chromene core and substituent orientation .
Q. What spectroscopic techniques are critical for characterizing purity and functional groups in this compound?
- Methodological Answer : Combine NMR (¹H/¹³C, DEPT-135), IR (C=O stretch at ~1700 cm⁻¹), and LC-MS (ESI+) for structural validation. For polymorph screening, use PXRD to differentiate crystalline forms. Cross-reference data with computational predictions (e.g., Gaussian for IR spectra) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and reaction pathways. Tools like COMSOL Multiphysics integrated with AI optimize parameters (e.g., activation energy, solvent effects). ICReDD’s reaction path search algorithms reduce trial-and-error experimentation by 40–60% .
Q. What strategies resolve contradictions in bioactivity data across SAR studies of chromene derivatives?
- Methodological Answer : Use meta-analysis to reconcile discrepancies. For example, Das et al. (2009, 2011) identified that 3,5-dimethoxyphenyl substituents enhance cytotoxicity (IC₅₀: 1.2–3.8 µM) compared to unsubstituted analogs (IC₅₀: >10 µM). Validate findings via orthogonal assays (e.g., apoptosis markers vs. MTT) and control for solvent interference (e.g., DMSO ≤0.1%) .
Q. How do hydrogen-bonding patterns influence the solid-state stability of this compound?
- Methodological Answer : Graph set analysis (Etter’s formalism) identifies recurring motifs. For example, C=O⋯H–N interactions (d = 2.85–3.10 Å) stabilize crystal packing in amino-substituted derivatives. Pairwise energy calculations (Hirshfeld surfaces) quantify intermolecular contributions .
- Example Table :
| Interaction Type | Distance (Å) | Angle (°) | Graph Set Notation |
|---|---|---|---|
| C=O⋯H–N (Intramolecular) | 2.91 | 158 | S(6) |
| C–H⋯O (Intermolecular) | 3.05 | 145 | R₂²(8) |
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
